molecular formula C55H92O7P2 B3434585 Undecaprenyl pyrophosphate CAS No. 23-13-2

Undecaprenyl pyrophosphate

Cat. No.: B3434585
CAS No.: 23-13-2
M. Wt: 927.3 g/mol
InChI Key: NTXGVHCCXVHYCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Undecaprenyl pyrophosphate is synthesized by the enzyme this compound synthase. This enzyme catalyzes the condensation of farnesyl pyrophosphate with eight consecutive isopentenyl pyrophosphate units, forming this compound . The reaction requires the presence of magnesium ions (Mg²⁺) as a cofactor .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of recombinant bacterial strains engineered to overexpress this compound synthase. These strains are cultivated in bioreactors under controlled conditions to maximize the yield of the compound .

Scientific Research Applications

Undecaprenyl pyrophosphate has several scientific research applications, including:

Properties

CAS No.

23-13-2

Molecular Formula

C55H92O7P2

Molecular Weight

927.3 g/mol

IUPAC Name

phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate

InChI

InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)

InChI Key

NTXGVHCCXVHYCL-UHFFFAOYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Undecaprenyl pyrophosphate
Reactant of Route 2
Undecaprenyl pyrophosphate
Reactant of Route 3
Undecaprenyl pyrophosphate
Reactant of Route 4
Undecaprenyl pyrophosphate
Reactant of Route 5
Undecaprenyl pyrophosphate
Reactant of Route 6
Undecaprenyl pyrophosphate

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